molecular formula C32H28N4O3 B2481698 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea CAS No. 1796900-14-5

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea

Cat. No.: B2481698
CAS No.: 1796900-14-5
M. Wt: 516.601
InChI Key: JBHLTARXFCTZNL-UHFFFAOYSA-N
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Description

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea is a useful research compound. Its molecular formula is C32H28N4O3 and its molecular weight is 516.601. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Research by (Verma et al., 2015) has demonstrated that compounds structurally related to 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea exhibit significant antimicrobial and anticancer activities. The study highlights their effectiveness against various microbial agents and their potent anticancer properties.

Receptor Binding and Tumor Targeting

A study by (Akgün et al., 2009) explored the development of novel radioiodinated 1,4-benzodiazepines, which are structurally similar to the compound . These compounds were characterized as high affinity selective antagonists at specific receptors and showed potential for in vivo tumor targeting.

Docking Studies for Antimicrobial Activity

In (Shankar et al., 2016), novel benzofuran-based analogues, structurally related to 1,4-benzodiazepine, were evaluated for antimicrobial activity. The study included docking studies with specific protein structures to understand the mechanism of their antibacterial and antifungal activities.

Gamma-Secretase Inhibitors in Alzheimer's Disease

(Churcher et al., 2003) discussed the synthesis of benzodiazepine-containing gamma-secretase inhibitors for potential use in Alzheimer's disease. The study highlights the design of compounds with high potency and their potential application in medicinal chemistry.

Antagonistic Activity on Specific Receptors

Research by (Matsuhisa et al., 1997) demonstrated that compounds structurally similar to 1,4-benzodiazepine exhibit arginine vasopressin antagonist activity for specific receptors, indicating their potential pharmacological applications.

Synthesis and Reactions for Medicinal Applications

(Matsuo et al., 1985) explored the synthesis of 1,5-benzodiazepine derivatives, related to the compound , and their potential medicinal applications, including analgesic properties.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with thearyl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .

Mode of Action

Based on its structural similarity to other compounds, it may act as an antagonist, blocking the activation of the ahr . This could result in the modulation of the canonical pathway of AHR, which has been shown to occur during several chronic diseases .

Biochemical Pathways

The compound may affect the AHR-CYP1A1 axis, a biochemical pathway that plays a crucial role in various metabolic and inflammatory pathological processes . The modulation of this pathway could potentially have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have shown a rapid absorption with peak concentrations occurring within 2 hours, and elimination with a mean half-life ranging from 7 to 11 hours . These properties suggest that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use.

Result of Action

Based on its potential interaction with the ahr-cyp1a1 axis, it could potentially have effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as the presence of other metabolites, pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could potentially lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-benzyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-22-12-8-9-17-25(22)28(37)21-36-27-19-11-10-18-26(27)29(24-15-6-3-7-16-24)34-30(31(36)38)35-32(39)33-20-23-13-4-2-5-14-23/h2-19,30H,20-21H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLTARXFCTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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